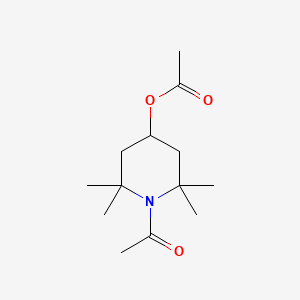![molecular formula C16H21BrN2O2 B5323049 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPP belongs to the class of piperazine derivatives and is synthesized by the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride.
Wirkmechanismus
The mechanism of action of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been reported to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the activity of enzymes, and induce apoptosis. This compound has also been reported to disrupt the cell membrane of bacteria and fungi, leading to their death. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is toxic in high concentrations, making it difficult to handle. In addition, the exact mechanism of action of this compound is not fully understood, making it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the use of this compound as a diagnostic tool for cancer and infectious diseases could be further explored. Finally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine involves the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form this compound. The purity of this compound can be achieved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a diagnostic tool for cancer and infectious diseases. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-7-5-4-6-14(15)17/h3-7,13H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJOKSCRVFCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)

![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)